![molecular formula C10H9N3S B2761359 5-Styryl-[1,3,4]thiadiazol-2-ylamine CAS No. 1049978-62-2](/img/structure/B2761359.png)

5-Styryl-[1,3,4]thiadiazol-2-ylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

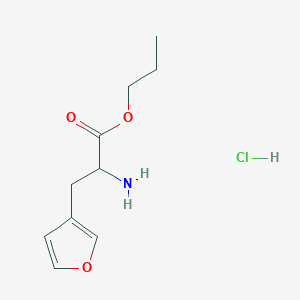

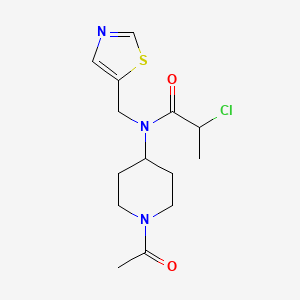

5-Styryl-[1,3,4]thiadiazol-2-ylamine is an organic compound that falls under the class of thiadiazole derivatives. It has a molecular formula of C10H9N3S and a molecular weight of 203.26 .

Molecular Structure Analysis

The molecular structure of 5-Styryl-[1,3,4]thiadiazol-2-ylamine consists of a thiadiazole ring attached to a styryl group . The PubChem CID for this compound is 5340173 .Aplicaciones Científicas De Investigación

Antidiabetic Potential

A study highlighted the synthesis and evaluation of a series of novel 2-piperidinopiperidine thiadiazoles as histamine H3 receptor antagonists, where a compound exhibited significant antidiabetic efficacy in STZ diet-induced obesity type 2 diabetic mice. This compound, related to the 5-styryl-thiadiazole class, showed a notable reduction in non-fasting glucose levels and HbA1c after treatment, indicating its potential in diabetes management Rao et al., 2012.

Anticancer Activity

Research involving the synthesis of arylazothiazoles and 1,3,4-thiadiazoles using chitosan-grafted-poly(4-vinylpyridine) as a novel copolymer basic catalyst revealed promising anticancer activity against colon and liver carcinoma cell lines. The study suggested that certain thiadiazole derivatives, potentially including structures related to 5-styryl-thiadiazole, could have significant anticancer effects Gomha et al., 2015.

Synthetic Methodologies

An efficient synthetic method for styryl 1,3,4-thiadiazoles was developed, demonstrating the versatility of this chemical framework in generating diverse heterocyclic compounds. The research highlighted the potential of the styryl 1,3,4-thiadiazole structure as precursors for further chemical modifications and applications in creating bis heterocycles Guda et al., 2014.

Cholinesterase Inhibition for Dementia Treatment

A study on 5-Aryl-1,3,4-oxadiazol-2-amines and their analogs, including thiadiazole derivatives, investigated their potential as inhibitors of acetyl- and butyrylcholinesterase. These enzymes are targets for treating neurodegenerative diseases like dementia and myasthenia gravis. Some derivatives demonstrated moderate inhibition, suggesting therapeutic potential Pflégr et al., 2022.

Antimicrobial Properties

Research on sulfonamidomethane linked heterocycles, including pyrrolyl-oxadiazoles/thiadiazoles and pyrazolyl-oxadiazoles/thiadiazoles, showed that certain thiadiazole compounds exhibited appreciable antimicrobial activity. This finding indicates the potential of 5-styryl-[1,3,4]thiadiazol-2-ylamine derivatives for developing new antimicrobial agents Swapna et al., 2013.

Propiedades

IUPAC Name |

5-[(E)-2-phenylethenyl]-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c11-10-13-12-9(14-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,13)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAWSDUTTXHYTR-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NN=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Styryl-[1,3,4]thiadiazol-2-ylamine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(8-Methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)prop-2-en-1-one](/img/structure/B2761278.png)

![1-({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2761280.png)

![3-(2-Chlorophenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2761286.png)

![1-(2,5-Dimethoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2761290.png)

![N-[3-[2-(4-chlorophenyl)sulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2761293.png)

![N-[1-[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]piperidin-4-yl]-3-phenylpropanamide](/img/structure/B2761295.png)